molecular formula C16H25N3O B2590468 4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline CAS No. 2007917-26-0

4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline

货号: B2590468
CAS 编号: 2007917-26-0
分子量: 275.396
InChI 键: ORJHAMWXAXMVHC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline is a tertiary amine featuring a spirocyclic diazaspiro core fused to a 2-methoxyaniline moiety. Key characteristics include:

  • Molecular Formula: C₁₇H₂₅N₃O (inferred from and )
  • CAS Number: 2007917-26-0
  • Purity: Available at 95% (HPLC) for research purposes

The 2-methoxyaniline group may contribute to electron-donating effects, influencing reactivity and solubility .

属性

IUPAC Name

4-(3,9-diazaspiro[5.5]undecan-3-yl)-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-20-15-12-13(2-3-14(15)17)19-10-6-16(7-11-19)4-8-18-9-5-16/h2-3,12,18H,4-11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJHAMWXAXMVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC3(CCNCC3)CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline involves multiple steps, typically starting with the formation of the spirocyclic core. One common synthetic route includes the reaction of a suitable aniline derivative with a spirocyclic amine under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon. Industrial production methods may involve optimization of these reactions to increase yield and purity, often through the use of continuous flow reactors and advanced purification techniques .

化学反应分析

4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline undergoes various chemical reactions, including:

作用机制

The mechanism of action of 4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline involves its interaction with specific molecular targets, such as neurotransmitter receptors. The spirocyclic structure allows it to fit into receptor binding sites, modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular function .

相似化合物的比较

Structural Analogues and Derivatives

The following compounds share the 3,9-diazaspiro[5.5]undecane core but differ in substituents and functional groups:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
4-Methoxy-2-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)aniline 9-Methyl group, 4-methoxy substitution C₁₇H₂₇N₃O Higher lipophilicity (vs. non-methylated); potential enhanced metabolic stability
2-Methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)aniline Positional isomer of methoxy group C₁₇H₂₇N₃O Altered electronic effects; possible differences in receptor binding
3-Benzyl-3,9-diazaspiro[5.5]undecane Benzyl substituent at position 3 C₁₆H₂₄N₂ Increased steric bulk; potential for enhanced CNS penetration
Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride Oxo and ester functional groups C₁₂H₂₁ClN₂O₃ Intermediate for further derivatization; carbonyl groups enhance polarity
3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride Dione structure (two ketone groups) C₉H₁₄ClN₂O₂ Rigidified core; potential use in heparan sulfate-binding applications

Challenges and Limitations

  • Synthetic Complexity : Multi-step syntheses (e.g., ) and purification hurdles (e.g., column chromatography) limit scalability.
  • Data Gaps : Boiling points, solubility, and detailed pharmacokinetic data are absent for many analogues (e.g., ).

生物活性

4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline (CAS No. 2007917-26-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. It belongs to the class of diazaspiro compounds, which have been studied for various pharmacological effects, including their roles in treating neurological disorders, pain management, and immune modulation.

  • Molecular Formula : C16H25N3O
  • Molecular Weight : 275.39 g/mol
  • IUPAC Name : 2-methoxy-4-(3,9-diazaspiro[5.5]undecan-3-yl)aniline

Biological Activity Overview

Research has indicated that diazaspiro compounds, including this compound, exhibit various biological activities:

  • Antiviral Activity : Some diazaspiro compounds have shown antiviral properties, particularly against HIV and other viral pathogens. For instance, a related compound was noted for its effectiveness as a CCR5 antagonist, suggesting potential applications in HIV treatment .
  • Neurological Effects : The structural similarity of diazaspiro compounds to known GABA receptor modulators suggests they may influence neurotransmission and could be explored for treating conditions such as anxiety and depression .
  • Pain Management : Preliminary studies indicate that certain diazaspiro derivatives can modulate pain pathways, potentially offering new avenues for analgesic drug development .
  • Immunomodulatory Effects : Research has suggested that these compounds may also play a role in modulating immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionRelated Compounds
AntiviralEffective against HIV; CCR5 antagonists1-oxa-3,9-diazaspiro
NeurologicalPotential GABA receptor modulationGABAAR antagonists
Pain ManagementModulation of pain pathwaysVarious diazaspiro analogs
ImmunomodulatoryInfluence on immune responseGABAAR ligands

Case Study: Antiviral Properties

A study focused on the synthesis and biological evaluation of 1,9-diazaspiro[5.5]undecane derivatives highlighted the antiviral activity of these compounds against HIV. The structure-activity relationship (SAR) revealed that modifications at the spirocyclic center significantly impacted potency and selectivity . While specific data on this compound is limited, its structural similarities suggest potential efficacy.

Case Study: Neurological Applications

In another investigation, the effects of diazaspiro compounds on GABA receptors were analyzed. The findings indicated that certain derivatives could act as competitive antagonists at GABAARs, influencing neuronal excitability and suggesting therapeutic applications in anxiety disorders . This positions this compound as a candidate for further exploration in this domain.

常见问题

Q. What are the established synthetic routes for 4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline, and how are intermediates characterized?

The synthesis typically involves coupling tert-butyl-protected diazaspiro intermediates with substituted anilines. For example, microwave-assisted solid-phase synthesis of 3,9-diazaspiro[5.5]undecanes can be achieved via annulation of primary amines with resin-bound bismesylates, as demonstrated in piperazine and spirocyclic compound synthesis . A key intermediate, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 173405-78-2), is reacted with halogenated or fluorinated aniline derivatives under basic conditions (e.g., DIPEA in DMSO at 130°C) to yield the target compound . Characterization of intermediates relies on NMR (¹H/¹³C) and mass spectrometry (HRMS).

Q. Which analytical techniques are critical for confirming the spirocyclic structure of this compound?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve the spirocyclic conformation and verify bond angles/geometry .
  • NMR spectroscopy : ¹H NMR can identify the methoxy group (δ ~3.8 ppm) and spirocyclic proton environments (δ ~3.0–4.0 ppm). ¹³C NMR confirms the quaternary spiro carbon (δ ~70–80 ppm) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) matches the exact mass (e.g., calculated for C₁₈H₂₈N₃O₂: 318.2182) to confirm molecular identity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency between tert-butyl diazaspiro intermediates and 2-methoxyaniline derivatives?

Key parameters include:

ParameterOptimal ConditionImpact on Yield
BaseDIPEA (2.5 eq)Enhances nucleophilicity of the aniline
SolventDMSO (polar aprotic)Facilitates SNAr mechanism at 130°C
Temperature130°C (microwave-assisted)Reduces reaction time from 24h to 3h
Protecting grouptert-butyl carbamatePrevents side reactions at the secondary amine

Q. How can discrepancies in NMR data arising from diastereomerism or tautomeric equilibria be resolved?

  • Variable Temperature (VT) NMR : Cooling to −40°C slows tautomerism, simplifying splitting patterns.
  • Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts for possible stereoisomers, aiding assignment .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB (hexane:IPA mobile phase) .

Q. What strategies address low yields in spirocyclic ring formation during scale-up?

  • Bis-mesylate intermediates : Improve ring-closing efficiency via intramolecular nucleophilic substitution.
  • Microwave irradiation : Enhances reaction homogeneity and reduces decomposition .
  • Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to isolate the spirocyclic product from linear byproducts .

Q. How is this compound utilized in pharmacological studies, and what assay designs are appropriate?

  • Kinase inhibition assays : The spirocyclic amine scaffold is common in kinase inhibitors (e.g., EGFR, BTK). Use TR-FRET assays with recombinant kinases to measure IC₅₀ .
  • Solubility optimization : Replace the tert-butyl group with hydrophilic moieties (e.g., PEG chains) to improve bioavailability, monitored via LC-MS logP analysis .

Data Contradiction Analysis

Q. Conflicting bioactivity results in cell-based vs. enzymatic assays: How to interpret this?

  • Cell permeability : The compound may exhibit poor membrane penetration (measure logD at pH 7.4). Use prodrug strategies (e.g., acetylated methoxy group) to enhance uptake .
  • Off-target effects : Perform counter-screening against related kinases (e.g., Src, Abl) to identify selectivity issues .

Q. Discrepancies in crystallographic vs. computational bond angles: Methodological considerations

  • Crystallographic artifacts : Lattice packing forces may distort bond angles. Compare multiple crystal structures (e.g., CSD database entries) .
  • DFT functional selection : B3LYP-D3/cc-pVTZ provides accurate geometry predictions for nitrogen-containing heterocycles .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential respiratory irritation (similar to 9-benzyl-3-cyclobutyl-3,9-diazaspiro[5.5]undecane analogs) .
  • Waste disposal : Neutralize with 10% acetic acid before incineration .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。